molecular formula C13H27BrO B14626806 1-Bromo-3,7-dimethyl-7-propoxyoctane CAS No. 58819-05-9

1-Bromo-3,7-dimethyl-7-propoxyoctane

Cat. No.: B14626806
CAS No.: 58819-05-9
M. Wt: 279.26 g/mol
InChI Key: CGEONOFVMQRIEA-UHFFFAOYSA-N
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Description

1-Bromo-3,7-dimethyl-7-propoxyoctane is an organic compound with the molecular formula C13H27BrO It is a brominated alkane, characterized by the presence of a bromine atom attached to the first carbon of the octane chain, which also contains two methyl groups and a propoxy group

Preparation Methods

The synthesis of 1-Bromo-3,7-dimethyl-7-propoxyoctane can be achieved through several methods. One common approach involves the bromination of 3,7-dimethyl-7-propoxyoctane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs under mild conditions, often in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

Industrial production methods may involve the use of large-scale bromination reactors where the reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

1-Bromo-3,7-dimethyl-7-propoxyoctane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.

    Elimination Reactions: Under the influence of strong bases like potassium tert-butoxide (t-BuOK), the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.

Scientific Research Applications

1-Bromo-3,7-dimethyl-7-propoxyoctane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various organic transformations.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.

    Medicine: Research into the potential therapeutic applications of brominated compounds includes their use as precursors for the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-Bromo-3,7-dimethyl-7-propoxyoctane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes a bimolecular elimination (E2) mechanism, where the base abstracts a proton, leading to the formation of a double bond and the release of the bromide ion.

Comparison with Similar Compounds

1-Bromo-3,7-dimethyl-7-propoxyoctane can be compared to other brominated alkanes such as:

    1-Bromo-3,7-dimethyloctane: Similar in structure but lacks the propoxy group, making it less versatile in certain chemical reactions.

    1-Bromo-3,7-dimethyl-7-butoxyoctane: Contains a butoxy group instead of a propoxy group, which may affect its reactivity and applications.

    1-Bromo-3,7-dimethyl-7-ethoxyoctane:

The presence of the propoxy group in this compound makes it unique and potentially more useful in specific applications where the propoxy functionality is desired.

Properties

CAS No.

58819-05-9

Molecular Formula

C13H27BrO

Molecular Weight

279.26 g/mol

IUPAC Name

1-bromo-3,7-dimethyl-7-propoxyoctane

InChI

InChI=1S/C13H27BrO/c1-5-11-15-13(3,4)9-6-7-12(2)8-10-14/h12H,5-11H2,1-4H3

InChI Key

CGEONOFVMQRIEA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)(C)CCCC(C)CCBr

Origin of Product

United States

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